Product packaging for 1-Bromo-5-methoxyheptane(Cat. No.:CAS No. 89672-42-4)

1-Bromo-5-methoxyheptane

Cat. No.: B8656617
CAS No.: 89672-42-4
M. Wt: 209.12 g/mol
InChI Key: LCVBKMIIJAXFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-methoxyheptane is a monoalkyl halide derivative that features both a bromoalkane and an ether functional group within a seven-carbon chain. This structure makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The compound is particularly useful for nucleophilic substitution reactions (SN2), where the bromine atom serves as a good leaving group, enabling the introduction of the 5-methoxyheptyl chain into more complex molecules. It can also act as a key building block in the synthesis of more complex organic structures, such as polymers, liquid crystals, and potential pharmaceutical candidates. Researchers value this compound for its application in method development and chemical biology studies. The methoxy group provides ether oxygen that can act as a hydrogen bond acceptor, influencing the compound's solubility and conformational properties. The bromine atom offers a reactive site for further functionalization, for example, through coupling reactions like Suzuki or Grignard formation, after appropriate chain extension. The estimated physical properties, such as boiling point and density, are expected to be comparable to other linear bromoalkanes of similar molecular weight. As with all chemicals, safe handling practices are essential. It is recommended to use personal protective equipment, handle the compound in a well-ventilated area, and avoid contact with skin and eyes . This compound is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrO B8656617 1-Bromo-5-methoxyheptane CAS No. 89672-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89672-42-4

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-5-methoxyheptane

InChI

InChI=1S/C8H17BrO/c1-3-8(10-2)6-4-5-7-9/h8H,3-7H2,1-2H3

InChI Key

LCVBKMIIJAXFQV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCBr)OC

Origin of Product

United States

The Evolution of Halogenated Alkane Chemistry

The study of halogenated alkanes, or organohalogens, has a rich history intertwined with the very development of organic chemistry. britannica.com Initially observed in the 15th century, the systematic synthesis of these compounds flourished in the 19th century with a deeper understanding of alkane structures. britannica.com Early methods focused on the selective formation of carbon-halogen bonds, including the addition of halogens to alkenes and the conversion of alcohols to alkyl halides.

The discovery that naturally occurring organohalogen compounds are widespread, with thousands identified from marine and terrestrial organisms, has further fueled interest in this field. nih.govacs.orgnih.gov These natural products, ranging from simple structures like chloromethane (B1201357) to complex molecules with pharmaceutical applications, underscore the significance of halogenation in biological systems. britannica.comnih.gov The transformations of organohalogen compounds are now considered among the most important in organic chemistry, serving as foundational reactions for producing a vast array of industrial chemicals, dyes, drugs, and polymers. britannica.com The reactivity of the carbon-halogen bond, which is influenced by the nature of the halogen, allows for these compounds to be readily converted into other functional groups, making them invaluable building blocks in synthesis. britannica.com

The Significance of Ether Functionalities in Synthetic Pathways

Ethers, characterized by an oxygen atom linked to two alkyl or aryl groups, are fundamental in organic synthesis. chemsrc.com Their general stability towards many reagents, including bases, oxidizing agents, and reducing agents, makes them excellent solvents for a wide range of reactions. nih.gov This stability is a key reason for their frequent use as a medium for sensitive reactions, such as those involving Grignard reagents and other organometallic species. nih.gov

Beyond their role as solvents, ether functionalities are integral components of complex molecules and synthetic intermediates. nih.gov The ether linkage can be strategically introduced to:

Act as a protecting group for alcohols, masking their reactivity while other transformations are carried out on the molecule.

Modify the physicochemical properties of a molecule, such as solubility and lipophilicity, which is particularly crucial in medicinal chemistry and drug design. colab.ws

The Williamson ether synthesis is a classic and widely used method for their formation, and the development of new synthetic routes, including greener and more efficient catalytic methods, continues to be an active area of research. colab.ws The presence of an ether in a molecule can influence its reactivity and provide a handle for further functionalization, highlighting the versatile role of this functional group in modern synthetic strategies. chemsrc.com

Positioning of 1 Bromo 5 Methoxyheptane As a Versatile Synthetic Intermediate

Regioselective Bromination Strategies

Achieving regioselective bromination is critical to ensure the bromine atom is placed exclusively at the C1 position. The primary precursor for these strategies is often 5-methoxyheptan-1-ol, where the ether functionality is already in place.

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a substrate like 5-methoxyheptan-1-ol, the key challenge is to perform this conversion without cleaving the methoxy ether group.

One of the earliest documented methods involves the use of phosphorus tribromide (PBr₃) in a solvent such as anhydrous diethyl ether. vulcanchem.com This reagent is highly effective for converting primary alcohols to the corresponding bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. Commercial synthesis has also been optimized using catalytic hydrogen bromide (HBr) with a sulfuric acid catalyst. vulcanchem.com

Another powerful method is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). prepchem.com This approach offers mild reaction conditions, often conducted at or below room temperature, which helps preserve sensitive functional groups within the molecule. prepchem.com The reaction mechanism involves the formation of a phosphonium (B103445) salt, which activates the hydroxyl group for nucleophilic substitution by the bromide ion.

MethodReagentsTypical ConditionsKey Advantages
Classical BrominationPhosphorus Tribromide (PBr₃)Anhydrous diethyl ether, 0°C to room temp.High efficiency for primary alcohols. vulcanchem.com
Catalytic BrominationHydrogen Bromide (HBr), Sulfuric Acid (H₂SO₄)Optimized for commercial scale. vulcanchem.comReduces reagent cost. vulcanchem.com
Appel ReactionCarbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Dichloromethane (CH₂Cl₂), ice-cooling. prepchem.comMild conditions, high functional group tolerance. prepchem.com

An alternative regioselective route is to perform a halogen exchange reaction, commonly known as the Finkelstein reaction. This strategy begins with a different halo-analogue, such as 1-chloro-5-methoxyheptane. nih.govmolport.com The chloro-precursor is treated with a bromide salt, typically sodium bromide (NaBr), in a suitable solvent like acetone.

The reaction equilibrium is driven toward the product, this compound, by the precipitation of the less soluble sodium chloride (NaCl) in acetone. This method is highly effective for synthesizing primary alkyl bromides from chlorides and benefits from predictable regiochemistry, as the substitution occurs only at the carbon bearing the initial halogen.

Reaction NameStarting MaterialReagentsDriving Principle
Finkelstein Reaction1-Chloro-5-methoxyheptaneSodium Bromide (NaBr) in AcetonePrecipitation of NaCl shifts equilibrium.

Chemoselective Methoxy Group Installation

Chemoselectivity is paramount when installing the methoxy group, ensuring it forms an ether at the C5 position without reacting with other potential sites. These syntheses often start from precursors like heptane-1,5-diol or its derivatives.

The Williamson ether synthesis is a robust and widely used method for forming ethers. gauthmath.com For a target like this compound, a potential pathway starts with a precursor containing two hydroxyl groups, such as heptane-1,5-diol. The synthesis would require a multi-step sequence involving protection, activation, and substitution.

A plausible route involves:

Monoprotection: One of the hydroxyl groups (e.g., the one at C1) is selectively protected with a suitable protecting group.

Alkoxide Formation: The remaining hydroxyl group at C5 is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide.

Methylation: The alkoxide then acts as a nucleophile, reacting with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an Sₙ2 reaction to form the methoxy ether.

Deprotection and Bromination: The protecting group at C1 is removed, and the now-free primary alcohol is converted to a bromide using one of the methods described in section 2.1.1.

For optimal yields, the Williamson synthesis works best with a primary alkyl halide and an alkoxide; therefore, performing the methylation step on the secondary alcohol before brominating the primary alcohol is a strategic choice. gauthmath.com

StepPurposeTypical Reagents
Alkoxide FormationGenerate NucleophileSodium Hydride (NaH), Potassium Hydride (KH)
MethylationIntroduce Methoxy GroupMethyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)

While the Williamson synthesis is prevalent, other methods for ether formation exist. Acid-catalyzed dehydrative etherification represents one such alternative. This approach involves reacting an alcohol with another alcohol in the presence of a strong acid catalyst. For instance, 5-bromoheptan-1-ol could theoretically be reacted with methanol (B129727) under acidic conditions. However, this method is often hampered by low selectivity and the formation of side products, such as alkenes from elimination reactions, and is generally less suitable for complex molecules.

More advanced and greener alternatives include methods using heteropoly acids as catalysts for the cyclodehydration of diols to form cyclic ethers, which demonstrates an intramolecular etherification pathway. researchgate.net Furthermore, biocatalytic approaches using enzymes like alcohol acetyltransferases (AATs) have been explored for esterification, suggesting the potential for future development of enzymatic etherification processes that could offer high selectivity under mild conditions. wur.nl

Stereoselective Synthesis of Chiral this compound Analogues

The carbon atom at the C5 position of this compound is a stereocenter. Consequently, the molecule can exist as two distinct enantiomers, (R)-1-bromo-5-methoxyheptane and (S)-1-bromo-5-methoxyheptane. The synthesis of a single enantiomer requires a stereoselective approach.

One of the most effective strategies for establishing chirality is the use of a chiral auxiliary. The Evans asymmetric alkylation is a powerful example, where a chiral oxazolidinone auxiliary is acylated and then deprotonated to form a chiral enolate. tsijournals.com This enolate can be alkylated with high diastereoselectivity. For the synthesis of a precursor to chiral this compound, the enolate could be reacted with an appropriate electrophile, followed by reductive cleavage of the auxiliary to yield a chiral carboxylic acid or alcohol. tsijournals.com This intermediate, now possessing the desired stereochemistry at C5, can be converted to the final product through standard functional group transformations.

Other established methods for achieving stereoselectivity include:

Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure starting material from nature, such as a specific sugar or amino acid, which already contains the required stereocenter.

Enzymatic Resolution: A racemic mixture of an intermediate, for example, 5-methoxyheptan-1-ol, can be subjected to an enzymatic reaction. Enzymes often react with only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. nih.govsemanticscholar.org

Asymmetric Catalysis: The use of a chiral catalyst (organometallic or organic) can guide a reaction to favor the formation of one enantiomer over the other, a technique widely applied in modern organic synthesis. chemrxiv.org

These stereoselective methods are crucial for applications where the biological or chemical activity of the molecule is dependent on its specific three-dimensional structure. tsijournals.com

Emerging Catalytic and Sustainable Synthesis Routes for this compound

The synthesis of functionalized haloalkanes such as this compound traditionally relies on multi-step sequences involving classical reagents. However, the field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. Emerging strategies focus on the use of novel catalytic systems and the integration of green chemistry principles to streamline synthetic pathways, reduce waste, and avoid harsh reaction conditions. While specific literature on the synthesis of this compound is scarce, plausible routes can be designed based on established transformations, which can then be optimized using modern catalytic and sustainable approaches.

A logical synthetic pathway to this compound would involve the formation of the ether linkage and the subsequent introduction of the bromine atom. Key intermediates in such a process would likely be alcohols, such as 5-methoxy-1-heptanol. The following discussion explores how emerging catalytic and sustainable methods could be applied to these crucial synthetic steps.

Catalytic Etherification Strategies

The formation of the methoxy group in a precursor to this compound, for instance, the methylation of one hydroxyl group in 1,5-heptanediol (B14599573) to yield 5-methoxy-1-heptanol, is a critical transformation. The classical Williamson ether synthesis, while effective, often requires strong bases and anhydrous polar aprotic solvents. Modern catalytic methods offer greener alternatives.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis represents a significant advancement for nucleophilic substitution reactions like ether synthesis. acs.orgacs.org By employing a catalyst, such as a quaternary ammonium (B1175870) salt, the reaction can be conducted in a biphasic system (e.g., aqueous/organic), eliminating the need for strictly anhydrous and often toxic solvents. acs.org The phase-transfer catalyst facilitates the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide substrate resides, accelerating the reaction under milder conditions. wikipedia.org This approach reduces solvent waste and often leads to simplified purification procedures. researchgate.net

Method Typical Reagents Solvent System Key Advantages
Conventional Williamson Sodium hydride, Methyl iodideAnhydrous THF or DMFHigh reactivity
Phase-Transfer Catalysis NaOH (aq), Methyl iodide, Tetrabutylammonium saltToluene/WaterMilder conditions, no anhydrous solvent needed, easier workup acs.orgbiomedres.us
Green Solvents Potassium carbonate, Methyl iodideCyrene or 2-MeTHFUse of biodegradable, non-toxic, renewable solvents neuroquantology.comrsc.org

This table presents a comparative overview of etherification methods hypothetically applied to a precursor of this compound.

Advanced Bromination and C-H Functionalization

The conversion of a terminal alcohol like 5-methoxy-1-heptanol to this compound is the final key step. While traditional methods using reagents like phosphorus tribromide or concentrated hydrobromic acid are effective, they generate significant stoichiometric waste. chemguide.co.uk Modern catalysis offers more atom-economical and selective alternatives.

Photocatalytic C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of unactivated C-H bonds. beilstein-journals.orgliverpool.ac.uknih.gov Visible-light photoredox catalysis has emerged as a powerful tool to generate alkyl radicals from C-H bonds under mild conditions, which can then be trapped by a halogen source. acs.org While highly challenging and requiring a suitable photocatalyst and directing group strategy, a hypothetical direct bromination of 5-methoxyheptane at the terminal position would represent the most efficient route, obviating the need for pre-functionalized substrates like alcohols. rsc.orgrsc.org More practically, photoredox methods have been developed for the conversion of alkyl halides, which could be employed in related coupling reactions. beilstein-journals.org

Enzymatic and Biocatalytic Routes

Biocatalysis offers an attractive, sustainable approach to chemical synthesis, characterized by high selectivity and mild, aqueous reaction conditions. researchgate.net

Enzymatic Halogenation: Nature has evolved halogenase enzymes that can regioselectively install halogen atoms onto organic molecules. nih.govrsc.org Flavin-dependent halogenases, for example, catalyze electrophilic halogenation on electron-rich substrates, while non-heme iron-dependent halogenases can functionalize unactivated C-H bonds via a radical mechanism. frontiersin.orgnih.gov Although wild-type enzymes typically have specific natural substrates, protein engineering and directed evolution could potentially adapt a halogenase to accept a precursor of this compound. rsc.org Recently, copper-dependent halogenases have been discovered, expanding the scope of enzymatic halogenation to include iodination of inactivated C-H bonds, highlighting the growing potential of this field. ucla.edu

Enzymatic Ether Synthesis: Similarly, the enzymatic formation of ether bonds is a growing area of research. chemrxiv.orgnih.gov While less common than other biotransformations, certain enzymes like archaeal glycerolprenylases have been shown to construct ether linkages with high precision. chemrxiv.org The development and engineering of such "ether synthases" could one day provide a completely biocatalytic route to compounds like this compound under environmentally benign conditions. researchgate.netnih.gov

Methodology Catalyst/System Key Principle Potential Application
Photocatalysis Ruthenium or Iridium complexes, Gold catalystsC-H bond activation via single-electron transfer (SET) or hydrogen-atom transfer (HAT)Direct bromination of a C-H bond beilstein-journals.orgrsc.org
Enzymatic Halogenation Halogenase enzymes (e.g., FAD-dependent, non-heme iron)Regio- and stereoselective C-H halogenationConversion of 5-methoxyheptane to this compound nih.govfrontiersin.org
Enzymatic Etherification Engineered "Ether Synthases"Regio- and stereoselective formation of C-O bondsSynthesis of 5-methoxy-1-heptanol from 1,5-heptanediol chemrxiv.orgnih.gov

This table summarizes emerging catalytic strategies potentially applicable to the synthesis of this compound or its precursors.

These emerging catalytic and sustainable methods, from phase-transfer catalysis to biocatalysis and photocatalysis, represent the future of chemical manufacturing. Their hypothetical application to the synthesis of this compound illustrates a shift towards more elegant, efficient, and sustainable synthetic strategies that minimize environmental impact while maximizing chemical sophistication.

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical transformations of this compound, allowing for the introduction of various functional groups. These reactions can proceed through different mechanistic pathways, namely S(_N)2 and S(_N)1.

S(_N)2 Pathway Kinetics and Stereochemistry

The S(_N)2 (substitution, nucleophilic, bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orglibretexts.orgsavemyexams.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The rate law can be expressed as: Rate = k[this compound][Nucleophile]. youtube.com

A key characteristic of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orgyoutube.combrainly.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, a "backside attack". libretexts.orgmasterorganicchemistry.comyoutube.com If the reaction were to occur at a chiral center, an (R) enantiomer would be converted to an (S) enantiomer, and vice versa. libretexts.orgbrainly.com

The structure of the alkyl halide significantly impacts the rate of an S(_N)2 reaction. Steric hindrance around the electrophilic carbon can impede the approach of the nucleophile, slowing down the reaction. youtube.comlibretexts.orgspcmc.ac.in Generally, the reactivity of alkyl halides in S(_N)2 reactions follows the order: methyl > primary > secondary > tertiary. masterorganicchemistry.comspcmc.ac.in Since this compound is a primary alkyl halide, it is expected to readily undergo S(_N)2 reactions. libretexts.org However, branching at carbons further down the chain, even though not directly at the electrophilic carbon, can still have a minor retarding effect on the reaction rate. libretexts.org

S(_N)1 Pathway Considerations

The S(_N)1 (substitution, nucleophilic, unimolecular) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an S(_N)1 reaction depends only on the concentration of the alkyl halide, exhibiting first-order kinetics. libretexts.orgyoutube.com

The stability of the carbocation intermediate is the most important factor in determining the feasibility of an S(_N)1 reaction. The order of carbocation stability is tertiary > secondary > primary > methyl. Since this compound is a primary alkyl halide, it would form a highly unstable primary carbocation. Therefore, the S(_N)1 pathway is generally not favored for this compound under typical conditions. libretexts.org

S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate through solvation. libretexts.org Weaker nucleophiles are also characteristic of S(_N)1 conditions. libretexts.org While an S(_N)1 reaction is unlikely for this compound, it could potentially occur under forcing conditions, such as in a highly ionizing solvent and in the absence of a strong nucleophile. libretexts.org

Exploration of Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where a molecule of HBr is removed to form an alkene. The most common pathway for primary alkyl halides is the E2 mechanism.

E2 Pathway Regioselectivity

The E2 (elimination, bimolecular) reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. ksu.edu.salibretexts.org The rate of an E2 reaction is second order, depending on the concentrations of both the alkyl halide and the base. ksu.edu.sa

When there are multiple types of β-hydrogens, the E2 reaction can lead to a mixture of isomeric alkenes. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product when a small, strong base is used. ksu.edu.sachemistrysteps.comlibretexts.org For this compound, removal of a proton from the C2 position would lead to the formation of hept-1-ene with a methoxy group at the 5-position.

However, the use of a sterically hindered, bulky base, such as potassium tert-butoxide (t-BuOK), favors the formation of the less substituted alkene, a principle known as the Hofmann rule. ksu.edu.sakhanacademy.org This is due to the steric hindrance of the base, which makes it easier to remove a less sterically hindered proton from the terminal carbon.

Competition between Substitution and Elimination

Nucleophilic substitution and elimination reactions often compete with each other. The outcome of the reaction depends on several factors, including the structure of the alkyl halide, the strength and steric bulk of the base/nucleophile, and the reaction conditions.

For a primary alkyl halide like this compound, S(_N)2 reactions are generally favored over E2 reactions, especially with strong, unhindered nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻). libretexts.org However, when a strong, non-bulky base like an alkoxide (e.g., sodium ethoxide) is used, both S(_N)2 and E2 products can be formed. libretexts.org The use of a strong, sterically hindered base like potassium tert-butoxide will strongly favor the E2 pathway, leading to the Hofmann elimination product. libretexts.orgksu.edu.sa

Elevated temperatures generally favor elimination over substitution. youtube.com This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

ReagentMajor Pathway for this compound
Strong, unhindered nucleophile (e.g., NaI, NaCN)S(_N)2
Strong, unhindered base (e.g., NaOCH₂CH₃)S(_N)2 and E2
Strong, hindered base (e.g., KOC(CH₃)₃)E2 (Hofmann)
Weak nucleophile/weak base (e.g., H₂O, CH₃OH)Slow S(_N)2, potentially S(_N)1/E1 at high temp

Reactivity Profile of the Alkyl Bromide Moiety in this compound

The primary alkyl bromide moiety in this compound is the principal site of reactivity in many organic reactions. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent reactivity makes this compound a suitable substrate for nucleophilic substitution reactions.

The most probable mechanism for nucleophilic substitution at the primary carbon of this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. cureffi.org This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. cureffi.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. cureffi.org

Several factors contribute to the propensity of this compound to undergo SN2 reactions:

Steric Hindrance: The primary carbon atom bearing the bromine is sterically unhindered, with only two hydrogen atoms attached. pressbooks.pub This low level of steric hindrance allows for easy access by the incoming nucleophile to the backside of the C-Br bond, a requirement for the SN2 transition state. pressbooks.publibretexts.org As steric hindrance increases, the rate of SN2 reactions decreases significantly. libretexts.orgresearchgate.net

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a relatively stable anion. umsl.edu The ability of the leaving group to depart is a crucial factor in the rate of nucleophilic substitution reactions.

Nature of the Substrate: Primary alkyl halides are generally more reactive in SN2 reactions compared to secondary and tertiary halides due to reduced steric hindrance. pressbooks.pub

The general reactivity of alkyl halides in SN2 reactions is summarized in the table below.

Substrate TypeRelative Rate of SN2 ReactionReason
Methyl Halide (CH3-X)Very HighMinimal steric hindrance
Primary Alkyl Halide (R-CH2-X)HighLow steric hindrance
Secondary Alkyl Halide (R2-CH-X)LowIncreased steric hindrance
Tertiary Alkyl Halide (R3-C-X)Extremely Low/No ReactionSevere steric hindrance prevents backside attack

Given that this compound is a primary alkyl bromide, it is expected to react readily with a variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, via an SN2 mechanism to yield the corresponding substitution products.

Electronic and Steric Influence of the Methoxy Group on Reaction Pathways

The methoxy group (-OCH₃) located at the 5-position of the heptane chain can exert both electronic and steric effects on the reaction pathways of this compound.

Electronic Influence:

The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the carbon chain towards the oxygen atom. However, in this compound, the methoxy group is positioned relatively far from the primary carbon atom (C1) where the substitution reaction occurs. The inductive effect weakens significantly with distance, and therefore, the electronic influence of the methoxy group on the electrophilicity of the C1 carbon is expected to be minimal. libretexts.org

While the methoxy group is generally considered an electron-donating group by resonance (+R effect) when attached to a π-system like a benzene (B151609) ring, this effect is not operative in an acyclic, saturated system like this compound. libretexts.orgwikipedia.org Therefore, its primary electronic contribution is the weak inductive withdrawal.

Steric Influence:

The steric influence of the methoxy group at the 5-position on a reaction at the 1-position is negligible. The heptane chain is flexible, and the methoxy group is too distant to sterically hinder the approach of a nucleophile to the C1 carbon. pressbooks.pub The backside attack required for an SN2 reaction at the primary bromide will proceed without any significant steric impediment from the methoxy substituent. libretexts.org

An interesting consideration is the potential for the oxygen atom of the methoxy group to act as an intramolecular nucleophile. This would lead to a cyclization reaction, forming a substituted tetrahydrofuran (B95107) ring. However, the formation of a five-membered ring through a 1,5-displacement is generally less favorable than intermolecular reactions with external nucleophiles, especially when the external nucleophile is present in high concentration and is a strong nucleophile.

The table below summarizes the expected influence of the methoxy group in this compound.

Influence TypeEffect on Reaction at C1Reasoning
Electronic (Inductive)MinimalThe methoxy group is located at the 5-position, and the inductive effect weakens significantly over distance.
StericNegligibleThe methoxy group is too far from the reaction center (C1) to cause steric hindrance.
Intramolecular ReactivityPossible but likely minorCyclization to form a five-membered ring is possible but generally less favored than intermolecular reactions with strong external nucleophiles.

Applications of 1 Bromo 5 Methoxyheptane in Complex Molecule Synthesis

Building Block in Carbon-Carbon Bond Formation

The carbon-bromine bond in 1-Bromo-5-methoxyheptane suggests its potential as an electrophile in carbon-carbon bond-forming reactions.

Organometallic Coupling Reactions (e.g., Grignard, Suzuki, Stille)

In theory, this compound could be a substrate for various cross-coupling reactions. For instance, it could react with a Grignard reagent, or undergo Suzuki or Stille coupling with an appropriate organoboron or organotin reagent, respectively, in the presence of a suitable palladium catalyst. However, no specific examples of these reactions with this compound have been reported.

A hypothetical Grignard reaction is presented below:

Hypothetical Grignard Reaction

Reactant 1 Reactant 2 Product

Note: This table represents a theoretical reaction and is not based on published experimental data.

Alkylation of Carbanions and Enolates

The primary nature of the alkyl bromide in this compound makes it a plausible candidate for SN2 reactions. It could theoretically be used to alkylate carbanions or enolates derived from ketones, esters, or other carbonyl compounds. This would result in the introduction of the 5-methoxyheptyl group at the α-position of the carbonyl compound. No published studies have demonstrated this specific transformation.

Precursor for Functional Polymer Architectures

The bifunctional nature of this compound, containing a reactive bromide and a polar ether group, suggests its potential utility in polymer chemistry.

Synthesis of Side-Chain Functionalized Polymers

Theoretically, the 5-methoxyheptyl group could be introduced as a side chain onto a pre-existing polymer backbone. This could be achieved by reacting a polymer with nucleophilic sites with this compound. Such a modification could potentially alter the physical and chemical properties of the polymer, such as its solubility or thermal behavior. No such functionalized polymers have been reported in the literature.

Synthetic Intermediate for Advanced Materials

Given its structure, this compound could be envisioned as a precursor for various molecules that might find application in materials science, for example, in the synthesis of liquid crystals or as a component of ionic liquids. However, there is no scientific literature to support its use as an intermediate in the creation of advanced materials.

Preparation of Benzobis(thiadiazole) Derivatives

Benzobis(thiadiazole)s are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties, making them promising candidates for use in organic electronics. The synthesis of functionalized benzobis(thiadiazole) derivatives often involves the introduction of alkyl chains to modulate their solubility and solid-state packing, which in turn influences their electronic performance.

While direct literature citing the use of this compound in the synthesis of benzobis(thiadiazole) derivatives is not prevalent, the general reactivity of bromoalkanes in similar syntheses suggests a viable synthetic route. Typically, the synthesis would involve the N-alkylation of a benzobis(thiadiazole) precursor. The nitrogen atoms in the thiadiazole rings can act as nucleophiles, attacking the electrophilic carbon of the C-Br bond in this compound. This reaction would lead to the covalent attachment of the 5-methoxyheptyl side chain to the benzobis(thiadiazole) core. The introduction of this specific side chain could be advantageous in fine-tuning the material's properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Optoelectronic and Fluorescent Material Precursors

The development of novel optoelectronic and fluorescent materials is a key area of research, with applications ranging from organic light-emitting diodes (OLEDs) to advanced sensors. The performance of these materials is highly dependent on their molecular structure. The incorporation of specific alkyl and alkoxy chains can significantly impact their photophysical properties, such as quantum yield and emission wavelength.

This compound can serve as a crucial building block in the synthesis of precursors for these materials. For instance, it can be used to introduce the 5-methoxyheptyl group onto aromatic or heterocyclic chromophores through reactions such as Suzuki or Stille cross-coupling, following conversion of the bromo-group to a suitable organometallic species. Alternatively, it can be used in Williamson ether synthesis to attach the methoxyheptyl chain to a phenolic precursor of a fluorescent dye. The flexible and non-polar nature of the heptane (B126788) chain can enhance the solubility of these materials in organic solvents, facilitating their processing into thin films for device fabrication. The methoxy (B1213986) group, on the other hand, can act as a weak electron-donating group, subtly modifying the electronic energy levels of the chromophore and influencing its emission characteristics.

Derivatization for Biological Research Probes

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular processes and biomolecules with high specificity. The design of these probes often involves the functionalization of a fluorophore with a linker and a reactive group for conjugation to a target biomolecule.

Advanced Spectroscopic Characterization and Structural Investigations of 1 Bromo 5 Methoxyheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1-Bromo-5-methoxyheptane, both ¹H and ¹³C NMR are fundamental to establishing its constitutional isomerism.

The assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound is based on established chemical shift principles and the influence of electronegative substituents. The bromine atom and the methoxy (B1213986) group significantly influence the chemical shifts of nearby protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the protons at each position of the heptane (B126788) chain. The protons on the carbon adjacent to the bromine atom (C1) would be deshielded and appear at the lowest field, typically in the range of 3.3-3.7 ppm. The protons on the carbon bearing the methoxy group (C5) would also be deshielded, with the methine proton resonating around 3.2-3.6 ppm. The methyl protons of the methoxy group would appear as a sharp singlet around 3.3 ppm. The remaining methylene (B1212753) and methyl protons of the heptane chain would appear at higher fields (0.9-1.8 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct resonance. The carbon atom attached to the bromine (C1) would be found in the range of 30-40 ppm. The carbon atom bonded to the oxygen of the methoxy group (C5) would be significantly deshielded, appearing in the 70-80 ppm region. The methoxy carbon itself would resonate around 55-60 ppm. The other carbons of the heptane chain would appear in the typical alkane region of 10-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
13.40 (t)33
21.85 (m)32
31.45 (m)25
41.55 (m)36
53.35 (m)78
61.40 (m)30
70.90 (t)14
OCH₃3.30 (s)56

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the assignments made from 1D NMR and for elucidating the connectivity of the molecule.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, the triplet signal of the protons at C1 would show a correlation with the multiplet of the protons at C2. Similarly, the methine proton at C5 would show correlations with the methylene protons at C4 and C6.

An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton and carbon assignments, for example, confirming that the signal at ~3.40 ppm corresponds to the protons on the carbon that resonates at ~33 ppm (C1). Such 2D NMR experiments are crucial for the unambiguous structural confirmation of this compound. libretexts.orgweebly.comnih.gov

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations. Strong C-H stretching vibrations from the alkyl chain would be observed in the 2850-3000 cm⁻¹ region. docbrown.info A key feature for the ether functionality is the C-O-C stretching vibration, which typically appears as a strong band in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.publibretexts.org The presence of the bromine atom would give rise to a C-Br stretching vibration, which is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While C-H and C-O stretching bands are also observed, the C-Br stretch is often more readily identifiable in the Raman spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a clearer picture of the skeletal vibrations of the carbon chain. rsc.orgmt.comspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-H (alkane)Stretching2850-3000
C-O (ether)Stretching1050-1150
C-Br (bromoalkane)Stretching500-600

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺). A characteristic feature of bromine-containing compounds is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. youtube.comdocbrown.infomsu.edu

The fragmentation of this compound would likely proceed through several pathways. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers, which could lead to the loss of an ethyl or a butyl radical. libretexts.orgmiamioh.edu Cleavage of the C-Br bond would result in a fragment corresponding to the heptyl cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
210/212[C₈H₁₇BrO]⁺ (Molecular ion)
181/183[M - C₂H₅]⁺
153/155[M - C₄H₉]⁺
131[M - Br]⁺
73[C₄H₉O]⁺

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Analogues

While this compound itself is not chiral, the introduction of a substituent could create a chiral center at C5. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the enantiomeric purity and absolute configuration.

These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. acs.orgmorressier.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental chiroptical spectra to those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. Furthermore, the magnitude of the chiroptical signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing the purity of chiral samples. nih.govrsc.org

Computational and Theoretical Chemistry Studies on 1 Bromo 5 Methoxyheptane

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and energy levels.

Conformational Preferences and Energy Minima

For a flexible molecule like 1-Bromo-5-methoxyheptane, numerous conformations exist due to rotation around its single bonds. Computational studies would identify the most stable three-dimensional arrangements (energy minima) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity. Without specific studies, the exact dihedral angles and relative energies of the conformers of this compound remain undetermined.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An FMO analysis of this compound would reveal the energies and spatial distributions of these orbitals. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. While general principles of organic chemistry can provide estimations, precise values for this compound are not available without dedicated computational studies.

Reaction Mechanism Simulations and Transition State Energetics

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Modeling of Nucleophilic Substitution and Elimination Pathways

This compound, as an alkyl bromide, is expected to undergo nucleophilic substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions. Computational modeling would be invaluable in determining the preferred reaction pathways under various conditions. Such studies would involve calculating the energies of reactants, products, and, most importantly, the transition states that connect them. This would allow for the determination of activation energies, which govern the reaction rates. The competition between substitution and elimination pathways is a classic topic in organic chemistry, and computational modeling could provide specific insights for this compound. However, no such specific modeling data is currently available.

Molecular Dynamics Simulations for Solution-Phase Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a solute like this compound interacts with solvent molecules. These simulations could reveal information about solvation shells, diffusion rates, and the conformational landscape of the molecule in solution. Such detailed understanding of its solution-phase behavior is not available in the absence of specific MD simulation studies.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound and its Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate molecular structure with chemical reactivity. To develop a QSRR model for this compound and its derivatives, a dataset of related compounds with known reactivity data would be required. Molecular descriptors (numerical representations of molecular properties) would then be calculated and used to build a mathematical model that can predict the reactivity of new, untested compounds. The development of such a model is a significant undertaking that requires a substantial amount of experimental and computational data, which is not currently available for this specific class of compounds.

Future Research Trajectories and Innovations with 1 Bromo 5 Methoxyheptane

Design of Novel Catalytic Transformations

Currently, there is no specific research detailing the design of novel catalytic transformations centered on 1-Bromo-5-methoxyheptane. However, its structure, featuring a primary alkyl bromide and a mid-chain methoxy (B1213986) group, presents several hypothetical opportunities for catalytic innovation.

Future research could explore its participation in various cross-coupling reactions. The development of catalysts, likely based on palladium, nickel, or copper, could enable the coupling of this compound with a wide array of nucleophiles, such as organoboron compounds (Suzuki coupling), organotins (Stille coupling), or terminal alkynes (Sonogashira coupling). A key challenge and area for innovation would be achieving high selectivity and yield without side reactions, such as elimination, which can be competitive with substitution in alkyl halides.

Another avenue for research is in C-H activation. Catalytic systems could be designed to functionalize the heptane (B126788) backbone by activating a specific C-H bond, guided by the existing methoxy group. This would allow for the introduction of new functional groups at positions that are not easily accessible through classical synthetic methods, leading to the creation of complex and valuable molecules from a simple starting material.

Table 1: Potential Catalytic Transformations for this compound

Reaction Type Potential Coupling Partner Catalyst System (Hypothetical) Potential Product
Suzuki Coupling Arylboronic acid Palladium-based 5-Methoxy-1-arylheptane
Stille Coupling Organostannane Palladium-based 5-Methoxy-1-organoheptane
Sonogashira Coupling Terminal alkyne Copper/Palladium-based 5-Methoxyhept-1-yne derivative

Development of Flow Chemistry Protocols for Efficient Synthesis

The application of flow chemistry for the synthesis and transformations of this compound has not been reported in the literature. Nevertheless, this is a promising area for future development, offering advantages in safety, efficiency, and scalability over traditional batch processing.

A potential research trajectory would be the development of a continuous-flow process for the synthesis of this compound itself. This could involve the hydrobromination of a corresponding alcohol, where precise control over reaction temperature and residence time in a microreactor could minimize byproduct formation and enhance yield.

Furthermore, flow chemistry could be employed for the subsequent transformations of this compound. For example, nucleophilic substitution reactions could be performed by pumping a stream of the bromoalkane and a nucleophile through a heated reactor coil. This setup would allow for rapid screening of reaction conditions (temperature, pressure, concentration) to optimize the synthesis of ethers, amines, or other derivatives. The high surface-area-to-volume ratio in flow reactors would also enable efficient heat transfer, making it safer to conduct highly exothermic reactions.

Exploration of Photoredox and Electrochemistry in its Transformations

There is no existing research that specifically employs photoredox catalysis or electrochemistry for the transformation of this compound. These modern synthetic tools, which utilize light or electricity to generate reactive intermediates, could unlock novel reaction pathways for this compound.

In the realm of photoredox catalysis, this compound could serve as a radical precursor. Upon single-electron reduction by an excited photocatalyst, the carbon-bromine bond could cleave to generate a primary alkyl radical. This radical could then participate in a variety of reactions, such as addition to alkenes or alkynes, or coupling with other radical species. Research in this area would focus on identifying suitable photocatalysts and reaction conditions to efficiently generate the desired radical and control its subsequent reactivity.

Electrochemistry offers a reagent-free method for oxidation and reduction. The carbon-bromine bond in this compound could be electrochemically reduced at a cathode to generate a carbanion or a radical, which could then react with an electrophile. Conversely, anodic oxidation could potentially be used to functionalize other parts of the molecule. The development of electrochemical protocols for this compound would represent a green and sustainable approach to its derivatization.

Integration into Multicomponent Reaction Strategies

The use of this compound in multicomponent reactions (MCRs) is an unexplored area of research. MCRs, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.

A plausible research direction would be to utilize this compound as an alkylating agent in an MCR. For instance, it could be used in a one-pot reaction involving the formation of a nucleophile in situ, which then displaces the bromide. An example could be a variation of the Ugi or Passerini reaction, where the initial product is subsequently alkylated with this compound to introduce the 5-methoxyheptyl moiety. The challenge would be to ensure that the alkylation step is compatible with the other components and conditions of the MCR.

Another possibility is to first transform this compound into a more reactive intermediate, such as an organometallic reagent, which could then participate as one of the components in an MCR. This would broaden the range of accessible molecular architectures.

New Frontiers in Materials Science Applications

Specific applications of this compound in materials science have not been documented. However, its bifunctional nature—a reactive bromo group at one end and a polar methoxy group in the chain—makes it a potentially interesting building block for functional materials.

One area of future research could be the incorporation of the 5-methoxyheptyl group into polymers. This could be achieved by using this compound to alkylate a monomer or a polymer backbone. The introduction of this flexible, moderately polar side chain could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical properties.

Another potential application is in the synthesis of surfactants or liquid crystals. The combination of a hydrocarbon chain with a polar methoxy group gives the molecule an amphiphilic character, which could be exploited in the design of new self-assembling materials. By attaching a suitable headgroup to the bromo-functionalized end, it may be possible to create novel surfactants with specific properties.

Finally, this compound could be used to modify surfaces. By grafting it onto a solid support, the 5-methoxyheptyl chains could be used to create a surface with tailored wettability or lubricity.

Table 2: Potential Materials Science Applications for this compound

Application Area Method of Incorporation Potential Property Modification
Polymer Science Grafting to polymer backbone Altered solubility, flexibility, Tg
Surfactant Synthesis Attachment of a polar headgroup Creation of novel amphiphiles

Q & A

Q. What are the most reliable synthetic routes for preparing 1-Bromo-5-methoxyheptane, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, alkyl bromides like 1-Bromo-5-methylhexane can be synthesized via LiBr-mediated displacement in polar aprotic solvents (e.g., DMF) at moderate temperatures (45°C, 3 hours), yielding ~55% after extraction with diethyl ether . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is recommended. Monitoring via TLC and GC-MS ensures intermediate and final product verification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies methoxy (-OCH3_3) and bromoalkyl signals. For example, methoxy protons resonate at δ 3.2–3.4 ppm, while bromine’s electronegativity deshields adjacent CH2_2 groups (δ 3.4–3.6 ppm) .
  • Mass Spectrometry : ESI-EIMS or HREI-MS confirms molecular ion peaks (e.g., [M+Na]+^+ at m/z 539–541 for brominated analogs) and isotopic patterns (79Br/81Br) .
  • IR : C-Br stretches appear at 500–600 cm1^{-1}, while methoxy C-O stretches are near 1100–1250 cm1^{-1} .

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in amber glass under inert gas (N2_2) to prevent light/moisture degradation.
  • Quench excess bromine with Na2_2S2_2O3_3 solutions to avoid exothermic side reactions .

Advanced Research Questions

Q. How does steric hindrance from the methoxy group influence reaction selectivity in this compound?

  • Methodological Answer : The methoxy group at position 5 introduces steric bulk, slowing SN2_2 reactions at the adjacent bromine. For example, in Suzuki couplings, bulky arylboronic acids may require Pd catalysts with larger ligands (e.g., XPhos) to enhance coupling efficiency . Comparative studies with non-methoxy analogs (e.g., 1-Bromoheptane) show 20–30% lower yields in cross-couplings, highlighting steric effects .

Q. How can contradictory data in reaction yields be systematically analyzed?

  • Methodological Answer :
  • Controlled Variable Testing : Vary catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), solvents (DMF vs. THF), and temperatures to isolate yield discrepancies .
  • Byproduct Analysis : Use LC-MS or 13^{13}C NMR to detect side products (e.g., elimination alkenes from E2 pathways) .
  • Statistical Tools : Apply ANOVA to assess significance of parameter changes, ensuring ≥3 replicates per condition .

Q. What strategies improve regioselectivity in functionalizing this compound for complex molecule synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the methoxy group with TBSCl (tert-butyldimethylsilyl chloride) to direct bromine reactivity toward alkylation .
  • Metal-Mediated Couplings : Use CuI in Ullmann couplings for aryl-ether formations, achieving >70% regioselectivity in naphthalene derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide solvent/catalyst selection .

Key Considerations

  • Ethical Data Reporting : Disclose reaction failures and optimization steps to avoid publication bias .
  • Storage : Use moisture-free environments (e.g., molecular sieves) to prevent hydrolysis of C-Br bonds .
  • Collaboration : Consult crystallography experts for ambiguous stereochemistry via X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.